molecular formula C23H30ClNO3 B12803023 Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride CAS No. 3043-08-1

Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride

Cat. No.: B12803023
CAS No.: 3043-08-1
M. Wt: 403.9 g/mol
InChI Key: NPUYUQIEOKIHGH-UHFFFAOYSA-N
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Description

Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a diphenylmethoxy group, an acetic acid ester, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride typically involves multiple steps. One common method involves the esterification of 2,2-diphenyl-2-methoxyacetic acid with (1-propyl-2-pyrrolidinyl)methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2,2-diphenyl-2-methoxy-, (1-methyl-4-piperidyl) ester, hydrochloride
  • Acetic acid, 2-methoxypropyl ester
  • Phenol, 2-methoxy-, acetate

Uniqueness

Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

3043-08-1

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

(1-propylpyrrolidin-1-ium-2-yl)methyl 2-methoxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H29NO3.ClH/c1-3-16-24-17-10-15-21(24)18-27-22(25)23(26-2,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,21H,3,10,15-18H2,1-2H3;1H

InChI Key

NPUYUQIEOKIHGH-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+]1CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.[Cl-]

Origin of Product

United States

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